B1150162 SAR103168

SAR103168

Número de catálogo B1150162
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor this compound may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.

Aplicaciones Científicas De Investigación

Tyrosine Kinase Inhibitor in Myeloid Leukemias

SAR103168 is identified as a potent tyrosine kinase inhibitor with significant therapeutic potential in myeloid leukemias. It inhibits the kinase activities of the entire Src kinase family, Abl kinase, angiogenic receptor kinases, Tie2, platelet-derived growth factor (PDGF), fibroblast growth factor receptor (FGFR) 1 and 3, and epidermal growth factor receptor (EGFR). Specifically, this compound has shown effectiveness in inhibiting proliferation and inducing apoptosis in acute and chronic myeloid leukemic cells at nanomolar concentrations. It also demonstrates anti-proliferative effects on leukemic progenitors from patients with acute myeloid leukemia (AML), with a significant number of AML patient samples responding to this compound treatment. Additionally, it exhibited potent anti-tumor activity in animal models of AML and chronic myeloid leukemia (CML) (Bourrié et al., 2013).

Multikinase Inhibitor with Antineoplastic Activity

This compound acts as a multikinase inhibitor with potential antineoplastic activity. It has been reported to inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), a protein often upregulated in cancer cells, thereby playing a key role in signal transduction pathways and the suppression of apoptosis. This suggests that this compound has a broad spectrum of action in targeting multiple kinases involved in cancer cell proliferation and survival (Definitions, 2020).

Phase I Clinical Trial in Acute Leukemia and Myelodysplastic Syndrome

A Phase I dose-escalation trial was conducted on this compound for patients with refractory/relapsed acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS). The study helped characterize the pharmacokinetics of this compound, providing valuable insights into its plasma concentration profile and biphasic decline in the elimination phase. This trial contributed to understanding the safety profile of this compound in a clinical setting, though the study was discontinued prior to reaching the maximum tolerated dose due to the unpredictable nature of drug exposure (Roboz et al., 2015).

Propiedades

Apariencia

Solid powder

Sinónimos

SAR103168;  SAR-103168;  SAR 103168.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.